molecular formula C10H14ClN3O2S B14423279 Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate CAS No. 86627-42-1

Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B14423279
CAS No.: 86627-42-1
M. Wt: 275.76 g/mol
InChI Key: WXLNBQYZVGTYIP-UHFFFAOYSA-N
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Description

Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a sulfanylacetate ester. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or modulate receptor activity, resulting in anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate can be compared with other pyrimidine derivatives, such as:

These compounds share a similar pyrimidine core but differ in their substituents and specific biological activities. This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

86627-42-1

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C10H14ClN3O2S/c1-4-16-9(15)6-17-10-12-7(11)5-8(13-10)14(2)3/h5H,4,6H2,1-3H3

InChI Key

WXLNBQYZVGTYIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)Cl)N(C)C

Origin of Product

United States

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